molecular formula C8H4N2O4 B8687700 4-Ethynyl-1,2-dinitrobenzene CAS No. 58297-33-9

4-Ethynyl-1,2-dinitrobenzene

Cat. No. B8687700
M. Wt: 192.13 g/mol
InChI Key: PCTQESXTJXZFQK-UHFFFAOYSA-N
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Patent
US03975444

Procedure details

To a rapidly stirred suspension of 4.1 g of powdered zinc in 10 ml of concentrated ammonium hydroxide was added a solution containing 1.2 g (6.3 mmoles) of 3,4-dinitroethynyl benzene dissolved in 10 ml of tetrahydrofuran. The mixture was stirred at room temperature for one-half hour at which time it was filtered by suction and the residue was washed with ether. The filtrate was extracted with ether, and the combined extracts evaporated to dryness. The residual oil was chromatographed on a 1/2 × 4 inch dry quartz column of silica gel. Elution with methylene chloride removed a first band of impurity, while further elution with ethylacetate produced the product. Evaportion of the eluate to dryness yielded 0.5 g (62% yield) of 4-ethynyl-o-phenylenediamine.
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Three
Name
Quantity
4.1 g
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:5]=[C:6]([C:13]#[CH:14])[CH:7]=[CH:8][C:9]=1[N+:10]([O-])=O)([O-])=O>[OH-].[NH4+].O1CCCC1.[Zn]>[C:13]([C:6]1[CH:7]=[CH:8][C:9]([NH2:10])=[C:4]([NH2:1])[CH:5]=1)#[CH:14] |f:1.2|

Inputs

Step One
Name
Quantity
1.2 g
Type
reactant
Smiles
[N+](=O)([O-])C=1C=C(C=CC1[N+](=O)[O-])C#C
Step Two
Name
Quantity
10 mL
Type
solvent
Smiles
O1CCCC1
Step Three
Name
Quantity
10 mL
Type
solvent
Smiles
[OH-].[NH4+]
Name
Quantity
4.1 g
Type
catalyst
Smiles
[Zn]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for one-half hour at which time it
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added a solution
FILTRATION
Type
FILTRATION
Details
was filtered by suction
WASH
Type
WASH
Details
the residue was washed with ether
EXTRACTION
Type
EXTRACTION
Details
The filtrate was extracted with ether
CUSTOM
Type
CUSTOM
Details
the combined extracts evaporated to dryness
CUSTOM
Type
CUSTOM
Details
The residual oil was chromatographed on a 1/2 × 4 inch dry quartz column of silica gel
WASH
Type
WASH
Details
Elution with methylene chloride
CUSTOM
Type
CUSTOM
Details
removed a first band of impurity
WASH
Type
WASH
Details
while further elution with ethylacetate
CUSTOM
Type
CUSTOM
Details
produced the product

Outcomes

Product
Name
Type
product
Smiles
C(#C)C1=CC(=C(C=C1)N)N
Measurements
Type Value Analysis
AMOUNT: MASS 0.5 g
YIELD: PERCENTYIELD 62%
YIELD: CALCULATEDPERCENTYIELD 60.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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